

Spectroscopic Characterization of (3-Methyl-4-nitropyridin-2-yl)methanol: A Comparative Guide

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Compound of Interest

Compound Name: (3-Methyl-4-nitropyridin-2-yl)methanol

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This guide provides a detailed spectroscopic characterization of **(3-Methyl-4-nitropyridin-2-yl)methanol** using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of published experimental spectra for this specific compound, this guide presents expected spectral data based on the analysis of structurally related nitropyridine derivatives. This information is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H NMR, ^{13}C NMR, and IR spectral data for **(3-Methyl-4-nitropyridin-2-yl)methanol**. These predictions are based on established chemical shift and absorption frequency ranges for substituted nitropyridines.^{[1][2]}

Table 1: Predicted ^1H NMR Data for (3-Methyl-4-nitropyridin-2-yl)methanol

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
H5	~8.50	d
H6	~7.80	d
-CH ₂ OH	~4.80	s
-OH	Variable	br s
-CH ₃	~2.60	s

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm. d: doublet, s: singlet, br s: broad singlet

Table 2: Predicted ¹³C NMR Data for (3-Methyl-4-nitropyridin-2-yl)methanol

Carbon	Predicted Chemical Shift (δ , ppm)
C2	~158
C3	~135
C4	~150
C5	~122
C6	~148
-CH ₂ OH	~62
-CH ₃	~18

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Absorption Bands for (3-Methyl-4-nitropyridin-2-yl)methanol

Functional Group	Predicted Absorption Range (cm ⁻¹)
O-H stretch (alcohol)	3500-3200 (broad)
C-H stretch (aromatic)	3100-3000
C-H stretch (aliphatic)	3000-2850
N-O stretch (asymmetric)	1550-1510
C=C, C=N stretch (aromatic ring)	1600-1450
N-O stretch (symmetric)	1360-1320
C-O stretch (primary alcohol)	~1050

Comparison with Alternative Compounds

The spectral data of **(3-Methyl-4-nitropyridin-2-yl)methanol** can be compared with other nitropyridine derivatives to understand the influence of substituent positioning on the electronic environment of the molecule.

¹H NMR Comparison

The chemical shifts of the aromatic protons in nitropyridines are significantly influenced by the electron-withdrawing nature of the nitro group. For instance, in 3-nitropyridine, the protons ortho and para to the nitro group are shifted downfield. In our target molecule, the H5 and H6 protons are expected to show distinct chemical shifts due to the presence of the methyl, nitro, and methanol substituents.

IR Spectroscopy Comparison

The position of the nitro group's symmetric and asymmetric stretching vibrations is a key diagnostic tool. These frequencies can shift based on the electronic effects of other substituents on the pyridine ring. For example, electron-donating groups may lower the frequency, while other electron-withdrawing groups might have a lesser effect. The broad O-H stretch from the methanol group is a characteristic feature that would be absent in analogues lacking this functional group.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for compounds such as **(3-Methyl-4-nitropyridin-2-yl)methanol**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.^[3]
- Transfer the solution to a standard 5 mm NMR tube, ensuring the solution height is approximately 4-5 cm.^[3]
- Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol:

- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 30-45 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- Set the relaxation delay to at least 1-2 seconds to ensure proper T₁ relaxation.
- Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
- Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

- Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy Protocol:

- Use the same sample prepared for ¹H NMR.
- Tune the probe to the ¹³C frequency.
- Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).
- Use a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds.
- Process the FID with an appropriate window function and Fourier transform.
- Phase the spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

FT-IR Spectroscopy

Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like dichloromethane or acetone.[\[4\]](#)
- Place a single drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[\[4\]](#)[\[5\]](#)
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[\[4\]](#)

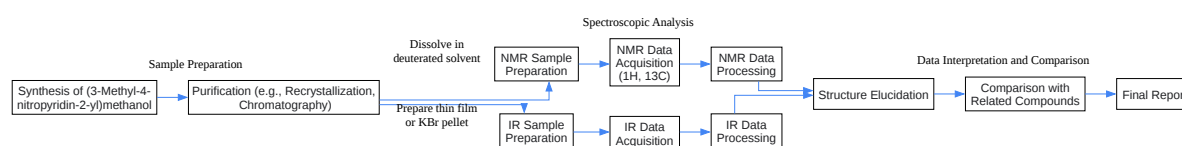
Data Acquisition:

- Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the clean, empty sample compartment.
- Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

- The software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **(3-Methyl-4-nitropyridin-2-yl)methanol**.



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